molecular formula C5H6ClNOS B1590060 2-Chloro-5-(methoxymethyl)thiazole CAS No. 340294-07-7

2-Chloro-5-(methoxymethyl)thiazole

Cat. No.: B1590060
CAS No.: 340294-07-7
M. Wt: 163.63 g/mol
InChI Key: JZMMPHSAUBHRMK-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a methoxymethyl group at the 5-position Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxymethyl)thiazole typically involves the chlorination of 5-(methoxymethyl)thiazole. One common method includes the reaction of 5-(methoxymethyl)thiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(methoxymethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: Formation of 2-azido-5-(methoxymethyl)thiazole or 2-thiocyanato-5-(methoxymethyl)thiazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-chloro-5-(hydroxymethyl)thiazole.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethyl)thiazole involves its interaction with biological targets through its thiazole ring. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The chloro and methoxymethyl groups enhance its reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(methoxymethyl)thiazole is unique due to the presence of both chloro and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-5-(methoxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMMPHSAUBHRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475760
Record name 2-chloro-5-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340294-07-7
Record name 2-chloro-5-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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